2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide
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Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that features an indole ring substituted with a chlorine atom and a pyridine ring attached via an acetamide linkage. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or N-chlorosuccinimide.
Acetamide Formation: The chlorinated indole is reacted with chloroacetyl chloride to form the corresponding acetamide.
Coupling with Pyridine: Finally, the acetamide is coupled with pyridine-4-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving indole and pyridine derivatives.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-4-yl)acetamide: Lacks the chlorine substitution on the indole ring.
2-(6-bromo-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide: Contains a bromine atom instead of chlorine.
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The pyridine ring is substituted at the 3-position instead of the 4-position.
Uniqueness
The presence of the chlorine atom on the indole ring and the specific positioning of the pyridine ring may confer unique chemical and biological properties to 2-(6-chloro-1H-indol-1-yl)-N-(pyridin-4-yl)acetamide, distinguishing it from similar compounds.
Properties
Molecular Formula |
C15H12ClN3O |
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Molecular Weight |
285.73 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C15H12ClN3O/c16-12-2-1-11-5-8-19(14(11)9-12)10-15(20)18-13-3-6-17-7-4-13/h1-9H,10H2,(H,17,18,20) |
InChI Key |
LREZDRYMNRAOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=NC=C3)Cl |
Origin of Product |
United States |
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